molecular formula C21H24N4O5S2 B4383325 1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

Cat. No.: B4383325
M. Wt: 476.6 g/mol
InChI Key: HDPFJIQONUEQQR-UHFFFAOYSA-N
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Description

1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is a complex organic compound that features a pyrazole ring, a naphthyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.

Scientific Research Applications

1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole and naphthyl groups can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler compound with a pyrazole ring.

    Naphthylsulfonyl derivatives: Compounds with similar naphthylsulfonyl groups.

    Piperazine derivatives: Compounds with similar piperazine rings.

Uniqueness

1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE is unique due to its combination of a pyrazole ring, a naphthyl group, and a piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-3-naphthalen-2-ylsulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2/c1-23-16-20(15-22-23)32(29,30)25-11-9-24(10-12-25)21(26)8-13-31(27,28)19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14-16H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPFJIQONUEQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
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1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
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1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
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1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
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1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE
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1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-(2-NAPHTHYLSULFONYL)-1-PROPANONE

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